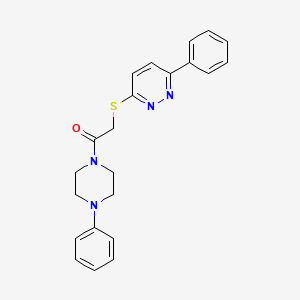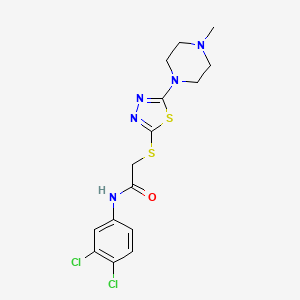![molecular formula C24H22ClF2N3OS2 B2797858 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1330341-32-6](/img/structure/B2797858.png)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation, nucleophilic substitution, and various other reactions depending on the specific synthetic pathway used .Scientific Research Applications
Applications in Electrochemical Cells
One area of application for structurally related compounds involves electrochemical cells. For instance, research on new cyclometalated iridium(III) complexes, including those with modifications of the 2-(pyridin-2-yl)benzo[d]thiazole ligand, demonstrates their efficiency as red emitters in light-emitting electrochemical cells (LECs). These studies highlight the potential for compounds incorporating benzothiazole units to contribute to the development of stable and efficient LECs, with device lifetimes exceeding thousands of hours under certain conditions (Ertl et al., 2017).
Anticancer Research
Another significant area of application is in anticancer research. Benzothiazole derivatives have been investigated for their antiproliferative activities against various cancer cell lines. For example, compounds with benzothiazole moieties have shown potent antiproliferative activity and low acute oral toxicity, suggesting their potential as anticancer agents (Xie et al., 2015). This area of research indicates the potential for structurally related compounds to serve as foundations for developing new therapeutic agents targeting cancer.
Antimicrobial Activity
Research into substituted benzothiazoles also extends to their antimicrobial properties. Derivatives of benzothiazole have been synthesized and evaluated for their docking properties and antimicrobial activity, demonstrating effectiveness against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019). This highlights the potential for compounds with benzothiazole units to contribute to the development of new antimicrobial agents.
Future Directions
Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as potential anti-tubercular agents . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and conducting in-depth studies on the safety and efficacy of these compounds in biological systems.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may lead to the death of M. tuberculosis cells.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3OS2.ClH/c1-13(2)29-11-10-14-19(12-29)32-24(28-22(30)21-15(25)6-5-7-16(21)26)20(14)23-27-17-8-3-4-9-18(17)31-23;/h3-9,13H,10-12H2,1-2H3,(H,28,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQQQNWURIBKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)
![3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2797785.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)


![2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2797789.png)



![(3,3-Difluorocyclobutyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797795.png)
![N-(2-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2797796.png)
